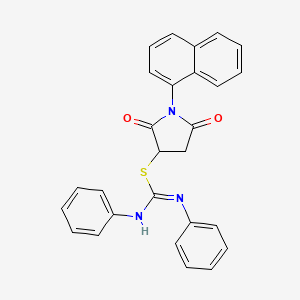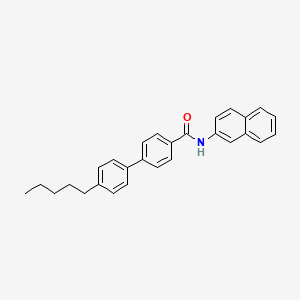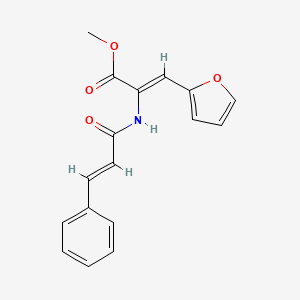
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as NDIC, is a synthetic compound that has been widely studied in the field of medicinal chemistry. NDIC has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound. However, 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate. One potential direction is the development of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate analogs with improved solubility and half-life. Another potential direction is the study of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate in combination with other anticancer drugs to enhance its effectiveness. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate could also be studied further for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Overall, 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has shown great potential for use in the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is synthesized by the reaction of 1-naphthylamine with carbon disulfide and sodium hydroxide to form 1-naphthylisothiocyanate. This intermediate is then reacted with pyrrolidine and diphenylamine to form 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate.
Wissenschaftliche Forschungsanwendungen
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been studied in vitro and in vivo for its potential use in the treatment of breast cancer, lung cancer, and liver cancer. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c31-25-18-24(26(32)30(25)23-17-9-11-19-10-7-8-16-22(19)23)33-27(28-20-12-3-1-4-13-20)29-21-14-5-2-6-15-21/h1-17,24H,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJWJCWKUJMRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC(=NC4=CC=CC=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)

![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)


![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)